Benzyl (4-iodocyclohexyl)carbamate

Description

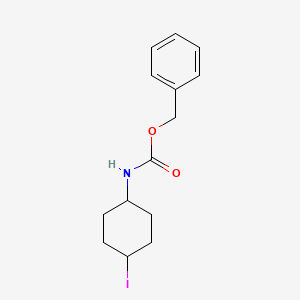

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-iodocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTNWQVLMRFZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl (4-iodocyclohexyl)carbamate: A Comprehensive Technical Guide for Drug Discovery Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-iodocyclohexyl)carbamate is a key synthetic intermediate possessing a versatile structure for the development of complex molecular architectures, particularly in the field of medicinal chemistry. Its unique combination of a carbamate-protected amine on a cyclohexyl scaffold, coupled with a reactive iodine atom, makes it a valuable building block for introducing this moiety into drug candidates. This technical guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics, such as CCR2 antagonists.

Chemical Properties and Data

This compound is a carbamate derivative with the molecular formula C14H18INO2. The presence of the benzyl carbamate (Cbz) protecting group provides stability during synthetic manipulations, while the iodo-functionalized cyclohexane ring offers a reactive handle for various coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H18INO2 | PubChem |

| Molecular Weight | 359.20 g/mol | PubChem |

| CAS Number | 1353970-61-2 | MySkinRecipes |

| Appearance | (Not publicly available) | - |

| Melting Point | (Not publicly available) | - |

| Boiling Point | (Not publicly available) | - |

| Solubility | (Not publicly available) | - |

Table 2: Spectroscopic Data of Related Carbamates (for reference)

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.20 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.80-4.60 (br s, 1H, NH), 3.5-3.3 (m, 1H, CH-N), 2.2-1.2 (m, 8H, cyclohexyl-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5 (C=O), 136.5 (Ar-C), 128.5, 128.1, 128.0 (Ar-CH), 66.7 (OCH₂Ph), 50.1 (CH-N), 34.2, 31.5 (cyclohexyl-CH₂) |

| IR (neat) | ν 3335 (N-H stretch), 3032 (Ar C-H stretch), 2922 (aliphatic C-H stretch), 1697 (C=O stretch, carbamate), 1515 (N-H bend), 1250 (C-O stretch) |

Note: The spectroscopic data provided is based on analogous benzyl carbamate compounds and serves as a general reference. Actual experimental values for this compound may vary and should be determined empirically.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Carbamate Formation: Protection of the amino group of 4-aminocyclohexanol with benzyl chloroformate.

-

Iodination: Conversion of the hydroxyl group of the resulting carbamate to an iodide. This can be achieved through various methods, with the Mitsunobu reaction being a common choice for its mild conditions and stereochemical control.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate

-

To a stirred solution of 4-aminocyclohexanol (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Benzyl (4-hydroxycyclohexyl)carbamate as a solid.

Step 2: Synthesis of this compound via Mitsunobu Reaction

-

Dissolve Benzyl (4-hydroxycyclohexyl)carbamate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and iodine (I₂, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Role as a Synthetic Intermediate in Drug Discovery

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The presence of the iodine atom allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents at the 4-position of the cyclohexyl ring.

A notable application of related carbamate-protected cyclohexylamine derivatives is in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 is a protein that has been implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis.

Caption: Logical workflow for the application of this compound in drug discovery.

The workflow illustrates how this compound can be elaborated through a coupling reaction to introduce a desired substituent. Subsequent removal of the Cbz protecting group reveals the free amine, which can then be further functionalized to yield the final drug candidate. This modular approach allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically important synthetic intermediate for the pharmaceutical industry. Its well-defined structure and the presence of orthogonal protecting and reactive groups provide a versatile platform for the synthesis of complex, biologically active molecules. The detailed, albeit hypothetical, synthetic protocol and the outlined applications in this guide are intended to support researchers and drug development professionals in leveraging this valuable building block for the discovery of next-generation therapeutics. Further experimental validation of the proposed synthesis and characterization of the compound will be crucial for its broader application.

An In-depth Technical Guide to the Discovery and History of Cyclohexyl Carbamates with a Focus on Iodinated Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of cyclohexyl carbamates. While the specific class of "iodinated cyclohexyl carbamates" is not extensively documented in scientific literature as a distinct therapeutic class, this paper will explore the role of iodine in the synthesis of carbamates and the potential for iodination as a strategy in drug design. The guide will feature detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of synthetic pathways and mechanisms of action.

Introduction to Carbamates in Medicinal Chemistry

Carbamates, also known as urethanes, are a pivotal structural motif in modern drug discovery and medicinal chemistry.[1][2] Their stability, ability to permeate cell membranes, and capacity to mimic the peptide bond have led to their incorporation into a wide range of therapeutic agents.[1][2] The carbamate functional group can engage in hydrogen bonding and its substitution on the nitrogen and oxygen atoms allows for the fine-tuning of physicochemical and pharmacokinetic properties.[2] Carbamates are found in approved drugs for various diseases, including cancer, epilepsy, and Alzheimer's disease.[3] Furthermore, they are utilized as prodrugs to enhance the stability and delivery of active pharmaceutical ingredients.[1][2]

The cyclohexyl moiety is a common hydrophobic group used in drug design to improve binding to biological targets and to modulate pharmacokinetic properties. The combination of a cyclohexyl group and a carbamate linker has given rise to compounds with significant biological activity, most notably as enzyme inhibitors.

Discovery and History

The history of carbamates in medicine is rich, with early examples including the naturally occurring physostigmine, a carbamate alkaloid isolated in 1864, which has been used to treat glaucoma and myasthenia gravis.[4] The development of synthetic carbamates has led to a wide array of drugs.

A prominent example of a biologically active cyclohexyl carbamate is URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) , a selective inhibitor of fatty acid amide hydrolase (FAAH).[5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH by URB597 leads to increased brain levels of anandamide, resulting in analgesic, anxiolytic, and antidepressant-like effects in animal models.[5] The discovery and characterization of URB597 have been pivotal in validating FAAH as a therapeutic target.

While URB597 itself is not iodinated, the broader field of medicinal chemistry has seen the use of iodination for various purposes, including:

-

Radiolabeling: Introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) allows for the use of compounds as imaging agents in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

-

Modulation of Physicochemical Properties: The introduction of a large, lipophilic iodine atom can significantly alter a molecule's size, conformation, and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity to the target.

-

Use in Synthesis: Iodine-containing reagents, particularly hypervalent iodine compounds, are used in various organic reactions, including the Hofmann rearrangement for the synthesis of carbamates from amides.[2]

The direct iodination of a cyclohexyl carbamate as a key feature for therapeutic activity is not a well-documented area. However, the principles of medicinal chemistry suggest that such a modification could be explored in the optimization of lead compounds.

Synthesis and Experimental Protocols

The synthesis of cyclohexyl carbamates can be achieved through several established methods for carbamate formation.

General Synthetic Routes

Common methods for synthesizing carbamates include:

-

Reaction of isocyanates with alcohols: This is a widely used and generally high-yielding method.

-

Reaction of chloroformates with amines: Another classical and efficient method.

-

Rearrangement reactions: The Hofmann, Curtius, and Lossen rearrangements can be used to generate an isocyanate intermediate from an amide, acyl azide, or hydroxamic acid, respectively, which is then trapped with an alcohol to form the carbamate.[6]

-

Use of CO₂ as a C1 source: Greener chemistry approaches utilize carbon dioxide as a safe and abundant building block for carbamate synthesis.[6]

Detailed Experimental Protocol: Synthesis of a Cyclohexyl Carbamate via Curtius Rearrangement

This protocol describes a general procedure for the synthesis of a cyclohexyl carbamate from a carboxylic acid, which could be adapted for the synthesis of various derivatives. This method involves the in-situ formation of an isocyanate via a Curtius rearrangement, which is then trapped by an alcohol.

Materials:

-

Cyclohexanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Desired alcohol (e.g., 3'-hydroxybiphenyl-3-carboxamide for a URB597 analog)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

To a solution of cyclohexanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add the desired alcohol (1.0 eq).

-

Add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes several hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cyclohexyl carbamate.

Safety Precautions: Diphenylphosphoryl azide is toxic and potentially explosive upon heating. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Potential for Iodination

Iodination of a cyclohexyl carbamate could be achieved through standard electrophilic aromatic substitution if an aromatic ring is present in the molecule (as in URB597), using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Direct iodination of the cyclohexyl ring is more challenging and would likely require a different synthetic strategy starting from an iodinated cyclohexyl precursor.

Quantitative Data on Cyclohexyl Carbamate Enzyme Inhibitors

The following table summarizes key quantitative data for the well-characterized cyclohexyl carbamate FAAH inhibitor, URB597.

| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Reference |

| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Radiolabeled substrate assay with purified recombinant enzyme | 4.6 | [7] |

| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Competitive ABPP with unsolubilized mouse brain membranes | 10 | [7] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ABPP (Activity-Based Protein Profiling) is a chemical proteomic technique to profile the functional state of enzymes in complex biological samples.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of cyclohexyl carbamates via an isocyanate intermediate.

Signaling Pathway: FAAH Inhibition

This diagram illustrates the mechanism of action of a cyclohexyl carbamate inhibitor on the fatty acid amide hydrolase (FAAH) enzyme.

Conclusion and Future Directions

Cyclohexyl carbamates represent a valuable class of compounds in medicinal chemistry, with URB597 serving as a prime example of their potential as potent and selective enzyme inhibitors. While the discovery of specifically "iodinated" cyclohexyl carbamates as a therapeutic class is not prominent in the literature, the principles of drug design suggest that iodination could be a viable strategy for lead optimization, particularly for developing imaging agents or modulating pharmacokinetic properties.

Future research in this area could focus on the systematic exploration of halogenated, including iodinated, cyclohexyl carbamates to probe their structure-activity relationships for various biological targets. The development of novel synthetic methodologies for the site-selective iodination of such scaffolds would be a valuable enabling technology for these investigations. As our understanding of the roles of various enzymes in disease progresses, it is likely that the versatile cyclohexyl carbamate scaffold will continue to be a fruitful starting point for the design of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Benzyl (4-iodocyclohexyl)carbamate Mechanism of Action in Biological Systems

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for Benzyl (4-iodocyclohexyl)carbamate. To date, no detailed experimental studies, quantitative data, or elucidated signaling pathways for this particular compound have been published in the accessible scientific domain.

While information on the precise biological activities of this compound is not available, an examination of its structural components—a benzyl carbamate moiety and an iodinated cyclohexane ring—can offer theoretical insights into its potential, yet unproven, roles. This guide will provide a general overview of the known biological activities of carbamates as a chemical class, which may serve as a foundational context for future research into this specific molecule.

The Carbamate Functional Group: A Versatile Pharmacophore

The carbamate group (-NHCOO-) is a key structural feature in numerous biologically active compounds, including approved therapeutic agents and pesticides.[1][2][3] Its chemical properties, such as stability and the ability to participate in hydrogen bonding, make it a versatile component in drug design.[1][2][3]

General Mechanisms of Action of Carbamate-Containing Compounds

Carbamates are most widely known for their role as cholinesterase inhibitors.[4][5][6] This class of compounds can reversibly or irreversibly inactivate acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the insecticidal activity of many carbamates and the therapeutic effect of certain drugs used to treat conditions like myasthenia gravis and Alzheimer's disease.[2][4][5][6]

It is important to emphasize that while this is a common mechanism for many carbamates, it is not a universal property of all compounds containing this functional group. The overall biological effect is highly dependent on the entire molecular structure.

Carbamates in Drug Design and as Prodrugs

The carbamate moiety is also frequently employed in medicinal chemistry as a stable and effective prodrug.[1][2] A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Carbamates can be used to mask polar functional groups, such as amines or hydroxyls, to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Once metabolized, the carbamate linker is cleaved to release the active drug.

Potential Implications of the Benzyl and Iodocyclohexyl Groups

The benzyl group and the iodinated cyclohexane of this compound would significantly influence its physicochemical properties, such as lipophilicity and steric bulk. These properties are critical for determining how the molecule interacts with biological systems, including its ability to cross cell membranes and bind to potential protein targets. The presence of an iodine atom could also open avenues for specific interactions, such as halogen bonding, with biological macromolecules.

Future Research Directions

The absence of data on the mechanism of action of this compound highlights a clear area for future investigation. A logical starting point for research would be to screen the compound for various biological activities, beginning with assays for cholinesterase inhibition, given the prevalence of this activity among carbamates.

Proposed Initial Experimental Workflow

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential starting point for researchers.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Cis/Trans Isomerism of Benzyl (4-iodocyclohexyl)carbamate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis, separation, and characterization of the cis and trans isomers of Benzyl (4-iodocyclohexyl)carbamate. Due to the limited availability of direct literature on this specific compound, this guide outlines a robust, proposed synthetic pathway starting from commercially available precursors. It includes detailed, adaptable experimental protocols for the synthesis of cis- and trans-4-aminocyclohexanol, their conversion to the respective 4-iodocyclohexylamine intermediates, and the final carbamate formation. Furthermore, methodologies for the separation of these isomers and their characterization using modern spectroscopic techniques are presented. All quantitative data are representative and based on established chemical principles for analogous compounds.

Introduction

Substituted cyclohexylamines are prevalent structural motifs in a wide range of biologically active molecules and pharmaceutical agents. The stereochemistry of the cyclohexane ring, specifically the cis/trans relationship between substituents, is often a critical determinant of a compound's pharmacological profile, influencing its binding affinity to biological targets, metabolic stability, and overall efficacy. This compound serves as a valuable intermediate in organic synthesis, with the carbamate group providing a protected form of the amine and the iodine atom offering a versatile handle for further functionalization through cross-coupling reactions. Understanding and controlling the cis/trans isomerism of this molecule is therefore paramount for its effective use in drug discovery and development.

This guide details the stereochemical considerations, proposed synthetic routes, isomer separation techniques, and characterization methods for this compound.

Proposed Synthetic Pathway and Experimental Protocols

The most effective strategy to obtain pure cis and trans isomers of the target compound is to separate the stereoisomers at an early and more synthetically accessible stage, such as with the 4-aminocyclohexanol precursor. The following sections outline a proposed multi-step synthesis.

Synthesis and Separation of Cis/Trans-4-Aminocyclohexanol

The synthesis begins with the reduction of 4-aminophenol to produce a mixture of cis- and trans-4-aminocyclohexanol, which can then be separated.

Experimental Protocol: Hydrogenation of 4-Aminophenol

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 4-aminophenol (10.0 g, 91.6 mmol) and ethanol (150 mL). Carefully add Rhodium on alumina (5% Rh, 1.0 g) as the catalyst.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to approximately 5 bar.

-

Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with hot ethanol (2 x 50 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield a solid mixture of cis- and trans-4-aminocyclohexanol. The typical yield for this reaction is high, and the cis:trans ratio can vary depending on the catalyst and conditions, often approaching 1:4.

Experimental Protocol: Separation of 4-Aminocyclohexanol Isomers by Fractional Crystallization

-

Dissolution: Dissolve the crude mixture of 4-aminocyclohexanol isomers in a minimal amount of hot toluene.

-

Crystallization of Trans Isomer: Slowly cool the solution to room temperature, then further cool to 0-5°C. The trans isomer, being less soluble in toluene, will preferentially crystallize.

-

Isolation of Trans Isomer: Collect the crystalline solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield pure trans-4-aminocyclohexanol.

-

Isolation of Cis Isomer: Concentrate the mother liquor. The residue, now enriched in the cis isomer, can be further purified by column chromatography on silica gel using a mobile phase of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1 v/v/v).

Conversion of Aminocyclohexanol Isomers to Iodo-Derivatives (via Mesylation and Nucleophilic Substitution)

The separated alcohol isomers can be converted to the corresponding iodoamines. This is a two-step process involving activation of the alcohol as a mesylate, followed by nucleophilic substitution with iodide. This sequence proceeds with an inversion of stereochemistry (S\textsubscript{N}2 mechanism).

-

trans-4-Aminocyclohexanol → cis-4-Iodo-N-Boc-cyclohexylamine

-

cis-4-Aminocyclohexanol → trans-4-Iodo-N-Boc-cyclohexylamine

Experimental Protocol: N-Boc Protection

-

Reaction Setup: Dissolve the separated aminocyclohexanol isomer (e.g., trans-4-aminocyclohexanol, 5.0 g, 43.4 mmol) in a 1:1 mixture of dioxane and water (100 mL). Add sodium bicarbonate (7.3 g, 86.8 mmol).

-

Addition of Boc Anhydride: Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)\textsubscript{2}O, 10.4 g, 47.7 mmol) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected aminocyclohexanol.

Experimental Protocol: Mesylation and Iodination

-

Mesylation: Dissolve the N-Boc protected aminocyclohexanol (e.g., from the trans isomer, 9.0 g, 41.8 mmol) in dry dichloromethane (150 mL) and cool to 0°C. Add triethylamine (8.8 mL, 62.7 mmol). Add methanesulfonyl chloride (3.9 mL, 50.2 mmol) dropwise. Stir at 0°C for 2 hours.

-

Work-up (Mesylate): Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step.

-

Iodination: Dissolve the crude mesylate in acetone (200 mL). Add sodium iodide (18.8 g, 125.4 mmol).

-

Reaction: Heat the mixture to reflux and stir for 16 hours.

-

Work-up (Iodide): Cool the reaction to room temperature and remove the acetone under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with sodium thiosulfate solution and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the N-Boc protected iodo-cyclohexylamine.

Experimental Protocol: N-Boc Deprotection

-

Reaction: Dissolve the N-Boc protected iodo-cyclohexylamine (e.g., cis-isomer, 5.0 g, 15.3 mmol) in dichloromethane (50 mL). Add trifluoroacetic acid (TFA, 15 mL) and stir at room temperature for 2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 2M NaOH solution to pH > 10. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over sodium sulfate and concentrate to yield the pure iodo-cyclohexylamine isomer.

Synthesis of this compound

The final step is the reaction of the separated 4-iodocyclohexylamine isomers with benzyl chloroformate.

Experimental Protocol: Carbamate Formation

-

Reaction Setup: Dissolve the 4-iodocyclohexylamine isomer (e.g., cis-isomer, 2.0 g, 8.8 mmol) in dichloromethane (50 mL). Add an aqueous solution of sodium bicarbonate (1.5 g in 25 mL water).

-

Addition of Benzyl Chloroformate: Cool the biphasic mixture to 0°C with vigorous stirring. Add benzyl chloroformate (1.4 mL, 9.7 mmol) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl (cis-4-iodocyclohexyl)carbamate. Repeat the procedure with the trans-4-iodocyclohexylamine to obtain the trans product.

Quantitative Data Summary

The following tables summarize expected quantitative data for the synthesis and characterization of the isomers. Disclaimer: As no direct literature data is available for this compound, the values presented are illustrative and based on typical results for analogous reactions and compounds.

Table 1: Reaction Yields and Isomeric Ratios

| Reaction Step | Product | Expected Yield (%) | Isomeric Ratio (cis:trans) |

| Hydrogenation | 4-Aminocyclohexanol | >90% | ~20:80 |

| Mesylation & Iodination | N-Boc-4-iodocyclohexylamine | 70-85% (over 2 steps) | >98% pure isomer (post-separation) |

| Carbamate Formation | This compound | 85-95% | >99% pure isomer |

Table 2: Illustrative Spectroscopic Data for Cis/Trans Isomers

| Isomer | 1H NMR (CDCl3, δ ppm) - Key Signals | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Trans | H1 (CH-I): ~4.2 (broad multiplet, W1/2 > 20 Hz); H4 (CH-N): ~3.5 (broad multiplet, W1/2 > 20 Hz); Benzyl CH2: ~5.1 (s); Aromatic: 7.3-7.4 (m) | C=O: ~156; Benzyl CH2: ~67; C4 (CH-N): ~52; C1 (CH-I): ~35 | N-H: ~3320; C=O: ~1690; C-O: ~1250; C-I: ~600 |

| Cis | H1 (CH-I): ~4.6 (narrow multiplet, W1/2 < 15 Hz); H4 (CH-N): ~3.8 (narrow multiplet, W1/2 < 15 Hz); Benzyl CH2: ~5.1 (s); Aromatic: 7.3-7.4 (m) | C=O: ~155; Benzyl CH2: ~67; C4 (CH-N): ~49; C1 (CH-I): ~33 | N-H: ~3330; C=O: ~1695; C-O: ~1245; C-I: ~610 |

Note on NMR: The key distinguishing feature is the width of the signals for the protons on C1 and C4. In the more stable chair conformation of the trans isomer, both substituents are equatorial, leading to multiple large axial-axial couplings and thus broad signals. For the cis isomer, one substituent is axial and one is equatorial, resulting in fewer large couplings and narrower signals for these protons.

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of pure isomers.

Conformational Analysis of Isomers

Caption: Chair conformations of cis and trans isomers.

Related Signaling Pathway: CCL2/CCR2 Axis

Disclaimer: The following diagram illustrates the CCL2/CCR2 signaling pathway, a relevant target for some cyclohexyl-containing molecules.[1][2] This is provided as a contextual example for drug development professionals, as the specific biological activity of this compound is not documented.

Caption: Simplified diagram of the CCL2/CCR2 signaling pathway.

References

The Enduring Guardian: A Technical Guide to the Benzyl Carbamate Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyl carbamate (Cbz or Z) group, a cornerstone in the edifice of organic synthesis, has served as a steadfast guardian of amines for nearly a century. Introduced by Leonidas Zervas and Max Bergmann in 1932, its unique stability and versatile cleavage methods have rendered it an indispensable tool, particularly in the intricate art of peptide synthesis and the broader landscape of drug development.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, from its fundamental chemistry to its practical applications, offering a comprehensive resource for researchers at the forefront of chemical innovation.

Introduction to the Benzyl Carbamate Protecting Group

The Cbz group is a benzyloxycarbonyl moiety that transforms a nucleophilic amine into a significantly less reactive carbamate.[2][3] This temporary modification allows for chemical transformations to be performed on other parts of a molecule without unintended reactions at the protected amine.[3] Its enduring popularity stems from a favorable combination of characteristics: ease of introduction, stability across a wide range of reaction conditions, and multiple, reliable methods for its removal.[4][5]

Protection of Amines as Cbz Derivatives

The introduction of the Cbz group is typically a straightforward and high-yielding process. The most common method involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][6]

General Reaction Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group. A base is required to neutralize the hydrochloric acid generated during the reaction.[1]

Experimental Protocols for Cbz Protection

Protocol 2.2.1: Schotten-Baumann Conditions

This classic method utilizes an aqueous base, such as sodium carbonate or sodium bicarbonate, in a biphasic system.

-

Reagents: Amine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.

-

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.

-

Stir the reaction mixture at 0 °C for several hours (e.g., 20 hours).[1]

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.[1]

-

-

Yield: High yields, typically around 90%, are achievable with this method.[1]

Protocol 2.2.2: Non-Aqueous Conditions

For substrates sensitive to water, an organic base in an anhydrous solvent is employed.

-

Reagents: Amine, benzyl chloroformate (Cbz-Cl), a non-nucleophilic organic base (e.g., triethylamine, pyridine), dichloromethane (DCM) or another suitable organic solvent.

-

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent.

-

Add the organic base.

-

Slowly add benzyl chloroformate to the solution.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Perform an appropriate aqueous workup to remove the base and its salt.

-

Dry the organic layer and concentrate to obtain the Cbz-protected amine.

-

| Reagent for Protection | Base | Solvent | Typical Yield | Reference |

| Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 90% | [1] |

| Benzyl Chloroformate (Cbz-Cl) | Organic Base (e.g., Pyridine) | Dichloromethane | High | [1] |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Mild Base | Various | High | [1] |

Table 1: Summary of Common Cbz Protection Conditions.

Stability of the Cbz Protecting Group

A key advantage of the Cbz group is its robustness under a variety of reaction conditions, which allows for a wide range of subsequent chemical transformations.

-

Acidic Conditions: The Cbz group is generally stable to mild acidic conditions.[7][8] However, it can be cleaved by strong acids such as HBr in acetic acid or anhydrous HF.[1][9]

-

Basic Conditions: The Cbz group is stable under basic conditions, making it orthogonal to protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which are base-labile.[3][7]

-

Other Reagents: The Cbz group is generally inert to many common reagents, including those used for oxidation, reduction (with reagents other than catalytic hydrogenation), and organometallic reactions.

Deprotection of Cbz-Protected Amines

The removal of the Cbz group can be achieved through several methods, with catalytic hydrogenolysis being the most common. The choice of deprotection method often depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its mild and clean nature.[2] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[1]

Protocol 4.1.1: Standard Hydrogenolysis

-

Reagents: Cbz-protected amine, 5% or 10% Palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or other suitable solvent.

-

Procedure:

-

Dissolve the Cbz-protected amine in methanol.

-

Add a catalytic amount of Pd/C.

-

Stir the mixture under an atmosphere of hydrogen gas (typically at atmospheric pressure, though higher pressures can be used to accelerate the reaction).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the deprotected amine.[1]

-

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor in the presence of a catalyst.[10] This method is often more convenient for small-scale reactions as it avoids the need for specialized hydrogenation equipment.[10]

Protocol 4.2.1: Transfer Hydrogenation with Ammonium Formate

-

Reagents: Cbz-protected amine, Palladium on carbon (Pd/C), ammonium formate (HCOONH₄), methanol (MeOH) or dimethylformamide (DMF).[11]

-

Procedure:

-

Dissolve the Cbz-protected compound in methanol or DMF.

-

Add Pd/C (typically 1/10 to 1/5 the weight of the substrate) and ammonium formate (2 to 4 equivalents).[11]

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the catalyst.

-

Evaporate the solvent to dryness to obtain the product.[11]

-

Acid-Mediated Deprotection

Strong acidic conditions can also be used to cleave the Cbz group, offering a metal-free alternative to hydrogenolysis.[12] This method is particularly useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.

Protocol 4.3.1: Cleavage with Isopropanol Hydrochloride (IPA·HCl)

-

Reagents: Cbz-protected amine, Isopropanol hydrochloride (IPA·HCl).

-

Procedure:

-

Add the Cbz-protected compound to IPA·HCl at room temperature.

-

Heat the reaction mixture (e.g., to 65-75°C) and maintain for several hours.

-

After completion, cool the reaction and distill off the solvent under vacuum.

-

The crude product can then be further purified, for example, by trituration with a suitable solvent like ethyl acetate.[12]

-

| Deprotection Method | Reagents | Key Advantages | Potential Issues |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high yielding | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups) |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas, convenient | May require optimization of the hydrogen donor and catalyst |

| Acid-Mediated Cleavage | Strong acids (e.g., HBr/AcOH, IPA·HCl) | Metal-free, compatible with reducible groups | Harsh conditions may not be suitable for acid-sensitive substrates |

Table 2: Comparison of Common Cbz Deprotection Methods.

Orthogonal Protection Strategies

The Cbz group is a key component of orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order.[3] It is most famously used in conjunction with the Boc (tert-butyloxycarbonyl) and Fmoc groups in peptide synthesis.[2]

-

Cbz/Boc Orthogonality: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group, and the Boc group is stable to the hydrogenolysis conditions used to cleave the Cbz group.[1]

-

Cbz/Fmoc Orthogonality: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, and the Fmoc group is stable to hydrogenolysis.[3]

Applications in Drug Development and Multi-Step Synthesis

The reliability of the Cbz group has made it a workhorse in the synthesis of complex molecules, including pharmaceuticals.[13][14] Its ability to withstand a wide array of reaction conditions allows for the construction of intricate molecular architectures, while its predictable deprotection ensures the final unveiling of the target amine at the desired stage of the synthesis.

Conclusion

The benzyl carbamate protecting group, for decades, has proven to be a highly effective and versatile tool in organic synthesis. Its ease of introduction, well-defined stability, and multiple, reliable deprotection methods, particularly its orthogonality with other common protecting groups, have solidified its importance in the synthesis of peptides, natural products, and pharmaceutical agents. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to continue to leverage the power of the Cbz group in their synthetic endeavors.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. tdcommons.org [tdcommons.org]

- 13. nbinno.com [nbinno.com]

- 14. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Carbon-Iodine Bond in Benzyl (4-iodocyclohexyl)carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to the Carbon-Iodine Bond

The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. This inherent weakness makes the iodide ion an excellent leaving group in nucleophilic substitution and elimination reactions. In the context of benzyl (4-iodocyclohexyl)carbamate, the iodine atom is attached to a secondary carbon atom within a cyclohexane ring, a structural feature that allows for a variety of competing reaction pathways. The reactivity of this C-I bond is a critical consideration for the further functionalization or degradation of the molecule.

Quantitative Data on Related Systems

To contextualize the reactivity of the C-I bond, the following tables summarize relevant quantitative data for analogous systems.

Table 1: Average Carbon-Halogen Bond Dissociation Energies

This table highlights the relative weakness of the C-I bond compared to other carbon-halogen bonds, which is a primary determinant of its high reactivity and the excellent leaving group ability of iodide.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

Table 2: Factors Influencing Reaction Pathways for Secondary Alkyl Halides

The competition between substitution and elimination reactions is a key feature of secondary alkyl halide reactivity. The choice of reagents and conditions dictates the major product.

| Factor | SN2 Reaction | SN1 Reaction | E2 Reaction | E1 Reaction |

| Substrate | Secondary (less hindered) | Secondary | Secondary | Secondary |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I-, N3-, CN-) | Weak nucleophile (e.g., H2O, ROH) | Strong, bulky base (e.g., tBuOK, DBU) | Weak base (e.g., H2O, ROH) |

| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | Polar protic (e.g., H2O, ROH, Acetic Acid) | Aprotic or protic | Polar protic |

| Kinetics | Bimolecular (Rate = k[RX][Nu]) | Unimolecular (Rate = k[RX]) | Bimolecular (Rate = k[RX][Base]) | Unimolecular (Rate = k[RX]) |

| Stereochemistry | Inversion of configuration | Racemization | Stereospecific (anti-periplanar) | Non-stereospecific |

| Temperature | Lower temperatures favor substitution | Lower temperatures favor substitution | Higher temperatures favor elimination | Higher temperatures favor elimination |

Competing Reaction Mechanisms

The secondary nature of the carbon atom bonded to the iodine in this compound allows for competition between SN2, SN1, E2, and E1 pathways. The bulky benzyl carbamate substituent will preferentially occupy the equatorial position in the cyclohexane chair conformation to minimize steric strain. This conformational preference is crucial, especially for the stereoelectronically demanding E2 reaction.

Bimolecular Nucleophilic Substitution (SN2)

This pathway involves a one-step mechanism where a nucleophile attacks the carbon atom from the side opposite to the iodine leaving group. This "backside attack" results in an inversion of stereochemistry at the reaction center.

-

Requirements: Strong, non-bulky nucleophiles and polar aprotic solvents.

-

Stereochemistry: Inversion of configuration.

-

Influence of Carbamate: The bulky benzyl carbamate group in the equatorial position could sterically hinder the approach of the nucleophile to the axial face, potentially slowing the reaction rate compared to an unhindered system.

Caption: SN2 reaction pathway showing backside attack and inversion.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-I bond to form a planar secondary carbocation intermediate. In the second step, a nucleophile attacks the carbocation.

-

Requirements: Weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.

-

Stereochemistry: Attack of the nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture of products.

-

Influence of Carbamate: The electron-withdrawing nature of the distant carbamate group may have a minor destabilizing effect on the carbocation, but this is generally not significant at the 4-position.

Bimolecular Elimination (E2)

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent (beta) to the carbon with the leaving group, while the C-I bond breaks and a double bond forms.

-

Requirements: Strong, often bulky, bases.

-

Stereochemistry: This reaction has a strict stereochemical requirement: the beta-hydrogen and the iodine leaving group must be in an anti-periplanar or trans-diaxial arrangement in the cyclohexane chair conformation. This means both groups must be in axial positions on adjacent carbons. The conformational equilibrium of the substituted cyclohexane will determine the availability of trans-diaxial protons and thus the feasibility and rate of the E2 reaction.

Unimolecular Elimination (E1)

The E1 reaction competes with the SN1 pathway and proceeds through the same carbocation intermediate. Instead of attacking the carbocation, a weak base removes a beta-proton to form an alkene.

-

Requirements: Weak bases, polar protic solvents, and often higher temperatures compared to SN1.

-

Regiochemistry: Tends to follow Zaitsev's rule, forming the more substituted (more stable) alkene as the major product.

Caption: Competing SN1 and E1 pathways via a carbocation intermediate.

Caption: E2 elimination requires a trans-diaxial arrangement of H and I.

Experimental Protocols (Theoretical)

The following are generalized protocols for inducing specific reaction pathways on a secondary alkyl iodide like this compound. These would require optimization for this specific substrate.

Protocol for SN2 Reaction (e.g., Azide Substitution)

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN3, 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for E2 Reaction (Dehydroiodination)

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or tert-butanol.

-

Reagent Addition: Add a strong, bulky base such as potassium tert-butoxide (KOtBu, 2.0 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir. Heating may be required to drive the reaction to completion. Monitor by TLC or Gas Chromatography (GC).

-

Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the resulting alkene by column chromatography or distillation.

Conclusion

The carbon-iodine bond in this compound is predicted to be highly reactive, serving as an excellent leaving group in both substitution and elimination reactions. As a secondary halide, it can undergo SN1, SN2, E1, and E2 reactions. The outcome of a specific reaction is highly dependent on the choice of nucleophile/base, solvent, and temperature. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the SN2 pathway, leading to inversion of stereochemistry. Strong, bulky bases will favor the E2 pathway, which is stereospecific and requires a trans-diaxial arrangement of a beta-proton and the iodide. Weak nucleophiles/bases in polar protic solvents will lead to a mixture of SN1 and E1 products via a carbocation intermediate, with higher temperatures favoring elimination. This guide provides a foundational framework for professionals in drug development and organic synthesis to anticipate the reactivity of this moiety and to design effective synthetic transformations.

Potential Applications of Benzyl (4-iodocyclohexyl)carbamate in Medicinal Chemistry: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-iodocyclohexyl)carbamate is a versatile bifunctional molecule poised for significant applications in medicinal chemistry. Its structure combines a stable amine-protected cyclohexane scaffold with a reactive iodine handle, making it an ideal starting point for the synthesis of diverse compound libraries. The carbamate moiety offers a site for controlled deprotection and further functionalization, while the iodo-substituted cyclohexane core provides a three-dimensional framework that is increasingly recognized for its favorable pharmacological properties. The true synthetic power of this molecule lies in the C-I bond, which serves as a versatile precursor for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This guide explores the synthesis, potential therapeutic applications, and detailed experimental methodologies for leveraging this compound in the discovery of novel therapeutic agents, with a focus on its potential as a scaffold for kinase inhibitors and CCR2 antagonists.

Introduction: The Strategic Value of this compound

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. Scaffolds that offer a combination of three-dimensional complexity and synthetic accessibility are of paramount importance. This compound emerges as a molecule of interest due to the convergence of several key features:

-

Cyclohexane Scaffold: The non-planar, saturated cyclohexane ring provides a desirable three-dimensional geometry that can lead to enhanced binding affinity and selectivity for protein targets compared to flat aromatic systems. Cyclohexane derivatives are found in a number of approved drugs and clinical candidates, where they often serve to orient functional groups in precise spatial arrangements.

-

Benzyl Carbamate Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis.[1] It is stable to a variety of reaction conditions, yet can be readily removed, typically by catalytic hydrogenation, to reveal the free amine for further elaboration.[2][3]

-

Iodine Functional Handle: The iodine atom on the cyclohexane ring is a key feature that unlocks a vast chemical space for derivatization. Aryl and vinyl iodides are highly reactive substrates in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents.[4]

This unique combination of attributes makes this compound a powerful building block for generating libraries of compounds targeting a range of biological targets.

Synthetic Pathways and Derivatization

The strategic utility of this compound is predicated on its synthesis and subsequent elaboration into more complex molecules.

Synthesis of this compound

A plausible synthetic route to this compound commences with the commercially available precursor, 4-aminocyclohexanol, and proceeds through iodination followed by protection of the amine.

Caption: Synthetic route to the target compound.

Derivatization via Cross-Coupling Reactions

The iodine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the cyclohexane core to optimize biological activity.

Caption: Key cross-coupling derivatization strategies.

Potential Therapeutic Applications

Based on the structural motifs present in this compound, several promising avenues for its application in medicinal chemistry can be envisaged.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5][6] The cyclohexane scaffold is a known component of some kinase inhibitors, where it can serve to orient pharmacophoric groups towards the ATP-binding site or allosteric pockets. The ability to introduce a variety of substituents onto the cyclohexane ring via cross-coupling reactions allows for the fine-tuning of interactions with the target kinase.

CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 play a crucial role in the recruitment of monocytes to sites of inflammation.[7] Antagonists of CCR2 are being investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[8] Several potent CCR2 antagonists feature a substituted cyclohexane or piperidine core, highlighting the suitability of this scaffold for targeting this receptor.

Quantitative Data from Analogous Compounds

While specific biological data for derivatives of this compound are not available in the public domain, the following table summarizes data for structurally related compounds, illustrating the potential for potent biological activity.

| Compound Class | Target | Representative Compound Structure | IC50 (nM) | Reference |

| CDK12 Inhibitor | CDK12 | 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-phenylurea | 2.5 | [9] |

| CCR2 Antagonist | CCR2 | N-(2-((1-(4-(3-methoxyphenyl)cyclohexyl)piperidin-4-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide | 10 | [10] |

This data is presented for illustrative purposes to highlight the potential of the substituted cyclohexane scaffold and should not be directly extrapolated to derivatives of this compound.

Experimental Protocols

The following section provides detailed, representative protocols for the synthesis of the core molecule, its derivatization, and subsequent biological evaluation.

Synthesis of this compound

Step 1: Synthesis of 4-Iodocyclohexylamine

-

Materials: 4-Aminocyclohexanol, Triphenylphosphine (PPh3), Imidazole, Iodine (I2), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a stirred solution of 4-aminocyclohexanol (1.0 eq) in DCM at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

-

Add a solution of iodine (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-iodocyclohexylamine.

-

Step 2: Synthesis of this compound

-

Materials: 4-Iodocyclohexylamine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO3), Dichloromethane (DCM), Water, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-iodocyclohexylamine (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO3 solution.

-

Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.[11][12]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford this compound.

-

Caption: General workflow for synthesis.

General Protocol for Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Sodium carbonate (2.0 eq), Toluene, Ethanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed 3:1:1 mixture of toluene:ethanol:water.

-

Add Pd(PPh3)4 and heat the mixture to 80-90 °C for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.[13]

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

General Protocol for Heck Reaction

-

Materials: this compound, Alkene (1.5 eq), Pd(OAc)2 (0.05 eq), P(o-tol)3 (0.1 eq), Triethylamine (Et3N), Acetonitrile, Ethyl acetate, Saturated aqueous NH4Cl, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

To a sealed tube, add this compound (1.0 eq), Pd(OAc)2, and P(o-tol)3.

-

Evacuate and backfill with an inert gas.

-

Add degassed acetonitrile, the alkene, and triethylamine.

-

Seal the tube and heat to 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature.[14]

-

Filter the mixture through a pad of celite, rinsing with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

-

General Protocol for Sonogashira Coupling

-

Materials: this compound, Terminal alkyne (1.2 eq), PdCl2(PPh3)2 (0.03 eq), CuI (0.05 eq), Triethylamine (Et3N), THF, Ethyl acetate, Saturated aqueous NH4Cl, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a reaction flask, add this compound (1.0 eq), PdCl2(PPh3)2, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add degassed THF and triethylamine.

-

Add the terminal alkyne dropwise and stir at room temperature for 6-12 hours.[4]

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite.

-

Concentrate the filtrate and redissolve in ethyl acetate.

-

Wash with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

General Protocol for Buchwald-Hartwig Amination

-

Materials: this compound, Amine or amide (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq), Toluene, Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd2(dba)3, Xantphos, and NaOtBu.

-

Evacuate and backfill with argon.

-

Add a solution of this compound (1.0 eq) in dry, degassed toluene, followed by the amine or amide.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute with ethyl acetate and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

Biological Evaluation Protocols

-

Objective: To determine the ability of a test compound to inhibit CCL2-induced cell migration.

-

Materials: Human monocytic cell line (e.g., THP-1), CCL2 chemokine, Test compounds, Boyden chamber with polycarbonate membrane (5 µm pores), RPMI 1640 medium, Fetal Bovine Serum (FBS).

-

Procedure:

-

Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS.

-

Pre-incubate THP-1 cells with various concentrations of the test compound for 30-60 minutes at 37 °C.[17]

-

Place RPMI 1640 containing CCL2 (e.g., 50 ng/mL) in the lower chamber of the Boyden apparatus.

-

Add the pre-incubated cells to the upper chamber.

-

Incubate for 2-4 hours at 37 °C in a CO2 incubator.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface.

-

Count the migrated cells in several fields under a microscope.

-

Calculate the percentage inhibition of migration compared to the vehicle control and determine the IC50 value.[18]

-

-

Objective: To measure the inhibitory activity of a test compound against a specific protein kinase.

-

Materials: Recombinant protein kinase, Kinase-specific substrate peptide, ATP, Test compounds, Kinase buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase, its substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.[9]

-

Incubate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Luminescence is measured using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

-

Objective: To assess the general toxicity of a compound against a mammalian cell line.

-

Materials: Human cell line (e.g., HEK293 for non-cancerous, or a cancer cell line like HeLa), DMEM medium, FBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Test compounds.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.[19]

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[21]

-

Caption: Workflow for biological evaluation.

Conclusion

This compound represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its robust and stereochemically rich cyclohexane core, combined with a versatile iodine handle for extensive derivatization through modern cross-coupling chemistry, provides a powerful platform for the generation of novel, three-dimensional molecules. The potential for this scaffold to yield potent kinase inhibitors and CCR2 antagonists, as suggested by the activity of analogous structures, warrants further investigation. The synthetic and biological protocols outlined in this guide provide a comprehensive framework for researchers to unlock the full potential of this promising chemical entity in the pursuit of new therapeutic agents.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. bmglabtech.com [bmglabtech.com]

- 10. assayquant.com [assayquant.com]

- 11. Benzyl Chloroformate [commonorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. opentrons.com [opentrons.com]

Methodological & Application

Step-by-step synthesis of Benzyl (4-iodocyclohexyl)carbamate from 4-iodocyclohexylamine

Abstract

This document provides a detailed protocol for the synthesis of Benzyl (4-iodocyclohexyl)carbamate from 4-iodocyclohexylamine. The method described is a standard N-benzyloxycarbonylation reaction, a common strategy for the protection of primary amines. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. The synthesis of this compound is a key step in the preparation of various compounds of interest in medicinal chemistry. The protocol outlined below describes the reaction of 4-iodocyclohexylamine with benzyl chloroformate in the presence of a base to yield the desired carbamate.

Reaction Scheme

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

Benzyl chloroformate is corrosive and lachrymatory. Handle it with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

Disclaimer: This protocol is intended for use by trained chemists. All procedures should be carried out in a properly equipped laboratory with appropriate safety precautions.

Application Notes and Protocols: Suzuki-Miyaura Coupling of Benzyl (4-iodocyclohexyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][3] Its applications are widespread, particularly in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[1][4] This document provides a detailed protocol for the Suzuki-Miyaura coupling of Benzyl (4-iodocyclohexyl)carbamate with various arylboronic acids, a transformation of significant interest for the synthesis of novel carbamate derivatives with potential applications in drug discovery. The use of a secondary alkyl iodide, such as in this compound, presents unique challenges compared to more common aryl or vinyl halides, often requiring specific catalytic systems to achieve high yields and avoid side reactions.[5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.[3][7] For secondary alkyl halides, the oxidative addition step can be challenging, and β-hydride elimination can be a competing side reaction.[5] The selection of an appropriate palladium catalyst, ligand, and base is therefore crucial for a successful coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Addition of Base and Solvents: Add potassium phosphate tribasic (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Benzyl (4-(aryl)cyclohexyl)carbamate product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized reaction conditions described above.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Benzyl (4-phenylcyclohexyl)carbamate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Benzyl (4-(4-methoxyphenyl)cyclohexyl)carbamate | 88 |

| 3 | 4-Chlorophenylboronic acid | Benzyl (4-(4-chlorophenyl)cyclohexyl)carbamate | 79 |

| 4 | 3-Tolylboronic acid | Benzyl (4-(m-tolyl)cyclohexyl)carbamate | 82 |

| 5 | 2-Naphthylboronic acid | Benzyl (4-(naphthalen-2-yl)cyclohexyl)carbamate | 75 |

Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow